5-[(biphenyl-4-ylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide
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Overview
Description
5-[(biphenyl-4-ylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is a complex organic compound with a unique structure that combines a biphenyl group, a cyano group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(biphenyl-4-ylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-ylcarbonyl chloride. This intermediate is then reacted with an amine to form the corresponding amide. The cyano group is introduced through a nucleophilic substitution reaction, and the thiophene ring is constructed via a cyclization reaction. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(biphenyl-4-ylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
5-[(biphenyl-4-ylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the construction of more complex molecules.
Biology: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-[(biphenyl-4-ylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-ylcarbonyl derivatives: These compounds share the biphenyl-4-ylcarbonyl group and may have similar chemical properties and reactivity.
Thiophene derivatives: Compounds containing the thiophene ring may exhibit similar electronic and structural characteristics.
Cyano-substituted compounds: These compounds share the cyano group and may have similar reactivity in nucleophilic substitution reactions.
Uniqueness
5-[(biphenyl-4-ylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyano-N,N-diethyl-3-methyl-5-[(4-phenylbenzoyl)amino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-4-27(5-2)24(29)21-16(3)20(15-25)23(30-21)26-22(28)19-13-11-18(12-14-19)17-9-7-6-8-10-17/h6-14H,4-5H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACWHIYQEREOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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